

# Brexpiprazole-d8 certificate of analysis and product data sheet

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## Compound of Interest

Compound Name: **Brexpiprazole-d8**

Cat. No.: **B1472543**

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## Brexpiprazole-d8: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of **Brexpiprazole-d8**, a deuterated internal standard for the quantification of Brexpiprazole.<sup>[1]</sup> It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed product information, analytical methodologies, and relevant biological context.

## Product Information

**Brexpiprazole-d8** is a stable isotope-labeled version of Brexpiprazole, an atypical antipsychotic.<sup>[2]</sup> It is primarily used as an internal standard in mass spectrometry-based quantification of Brexpiprazole in various biological matrices.<sup>[1]</sup>

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	1427049-19-1 or 1427049-21-5	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>25</sub> H <sub>19</sub> D <sub>8</sub> N <sub>3</sub> O <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	441.6 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Purity	>95% (HPLC) <a href="#">[3]</a> <a href="#">[5]</a> , ≥99% deuterated forms (d1-d8) <a href="#">[1]</a>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Solid	<a href="#">[1]</a>
Solubility	Soluble in DMSO	<a href="#">[1]</a>
Storage	Store at 2-8°C in a well-closed container <a href="#">[4]</a> or -20°C <a href="#">[5]</a>	<a href="#">[4]</a> <a href="#">[5]</a>
Unlabeled CAS Number	913611-97-9	<a href="#">[3]</a>

## Certificate of Analysis Summary

A Certificate of Analysis (CoA) for **Brexpiprazole-d8** typically includes the following information. While specific batch data is proprietary, the general specifications are summarized below.

Test	Specification
Appearance	Conforms to standard
<sup>1</sup> H-NMR	Conforms to structure
Mass Spectrum	Conforms to structure
Chromatographic Purity (HPLC)	>90% or >95%
Isotopic Enrichment	>95%

## Analytical Methodologies

The following protocols are based on established methods for the analysis of Brexpiprazole and can be adapted for **Brexipiprazole-d8**.

## Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for the determination of Brexpiprazole.<sup>[6]</sup> This method can be used for purity assessment and quantification.

Experimental Protocol:

- Instrumentation: HPLC with a PDA detector.<sup>[6]</sup>
- Column: Primesil C-18 (250mm x 4.6mm, 5 $\mu$ m) or Waters C18 (150 mm x 4.6 mm, 5  $\mu$ m).<sup>[6]</sup>  
<sup>[7]</sup>
- Mobile Phase: A mixture of phosphate buffer and acetonitrile. One method suggests a 50:50 (v/v) mixture of 10 mM monobasic potassium phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) and HPLC grade acetonitrile.<sup>[6]</sup> Another uses potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile (50:50 v/v).<sup>[8]</sup>
- Detection Wavelength: 213 nm or 215 nm.<sup>[6]</sup><sup>[8]</sup>
- Flow Rate: 1.0 mL/min.<sup>[6]</sup>
- Column Temperature: 30°C.<sup>[6]</sup>
- Injection Volume: 10  $\mu$ L.<sup>[6]</sup>
- Standard Preparation: A standard stock solution can be prepared by dissolving 20 mg of Brexpiprazole in a 50 mL volumetric flask and diluting with the mobile phase.<sup>[6]</sup>

## Forced Degradation Studies

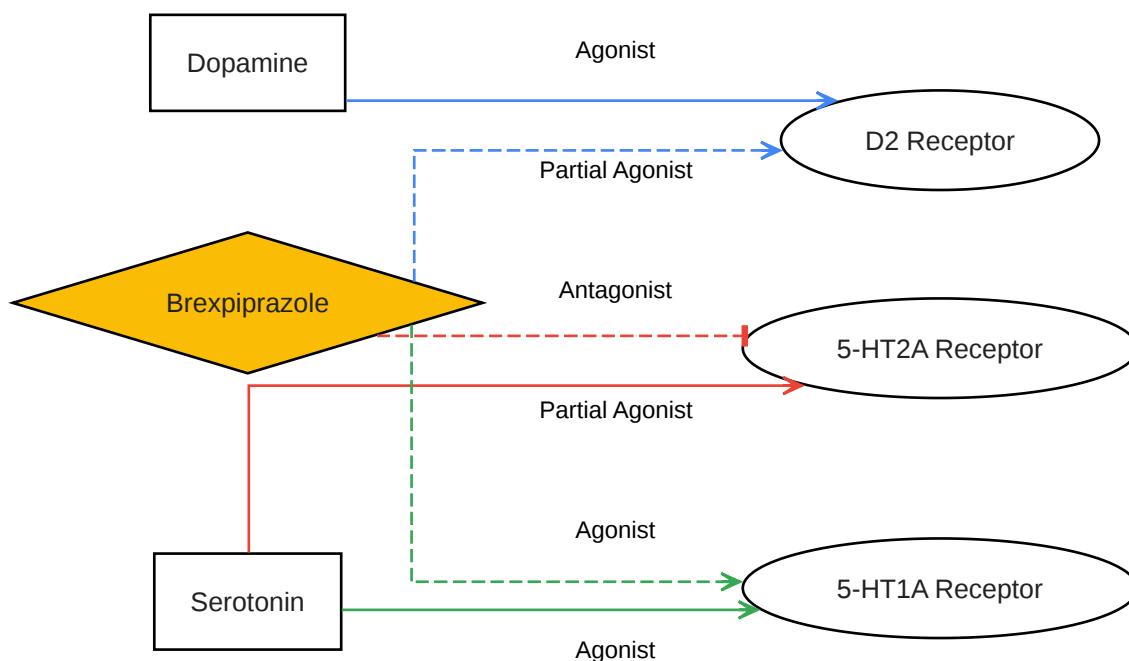
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.<sup>[7]</sup>

Experimental Protocols:

- Acid Degradation: Treat the sample with an acidic solution (e.g., 0.1N HCl) at an elevated temperature.
- Base Degradation: Treat the sample with a basic solution (e.g., 0.1N NaOH) at an elevated temperature.
- Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).  
Brexipiprazole has been found to be susceptible to oxidative degradation, forming an N-oxide metabolite.[9]
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 40°C/75% RH for 14 days).[6]
- Photolytic Degradation: Expose the sample to UV light.

## Mechanism of Action & Signaling Pathway

Brexipiprazole is a serotonin-dopamine activity modulator.[2] It exhibits partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors.[2] This pharmacological profile is believed to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[2][10]

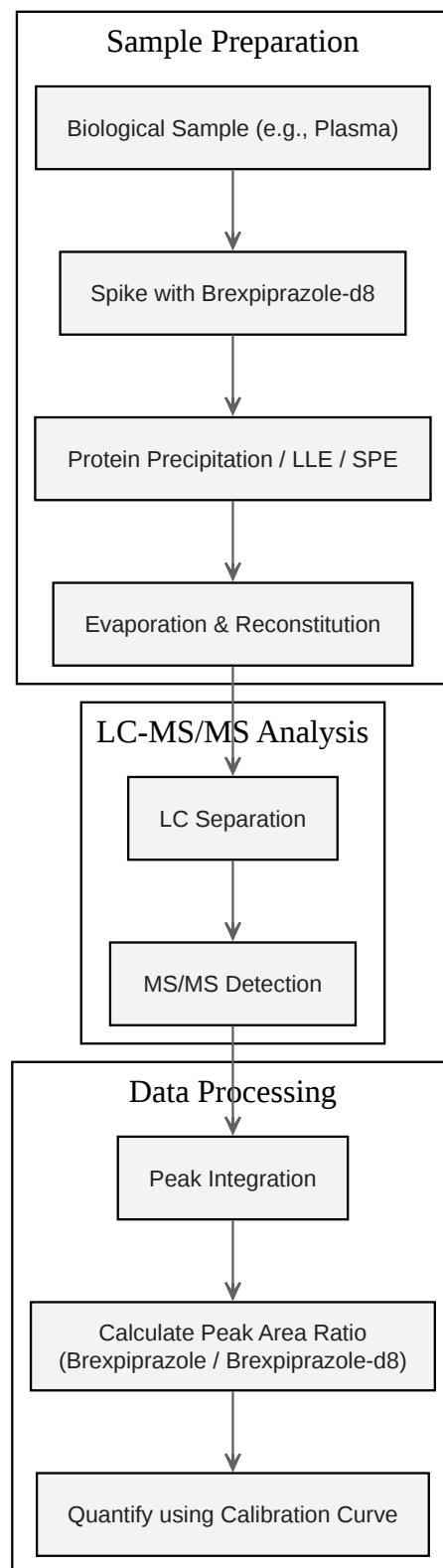


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Caption: Brexpiprazole's interaction with dopamine and serotonin receptors.

## Experimental Workflow: Quantification using Brexpiprazole-d8

The following diagram illustrates a typical workflow for the quantification of Brexpiprazole in a biological sample using **Brexipiprazole-d8** as an internal standard.



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Caption: Workflow for bioanalytical quantification of Brexpiprazole.

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